molecular formula C19H20N2O5S2 B2439046 4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide CAS No. 942003-61-4

4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2439046
CAS No.: 942003-61-4
M. Wt: 420.5
InChI Key: JZZMOPFEGHUZCW-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzo[d]thiazole and sulfonyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide typically involves multi-step organic reactions

    Synthesis of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the butanamide linkage through amidation reactions using suitable amines and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzo[d]thiazole core may interact with enzymes or receptors, while the sulfonyl group may enhance its binding affinity and specificity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3-thiazol-2-yl)acetamide
  • N-naphtho(1,2-d)thiazol-2-yl-acetamide
  • N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)acetamide

Uniqueness

4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide is unique due to the presence of both dimethoxy and sulfonyl groups, which may confer distinct chemical and biological properties compared to other benzo[d]thiazole derivatives. These structural features may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-25-14-10-11-15(26-2)18-17(14)21-19(27-18)20-16(22)9-6-12-28(23,24)13-7-4-3-5-8-13/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZMOPFEGHUZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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